![molecular formula C5H10Cl3NS B14486806 2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine CAS No. 65299-58-3](/img/structure/B14486806.png)
2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a trichloromethyl group attached to a sulfanyl group, which is further connected to a propan-2-amine structure. Amines are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropan-2-amine with trichloromethyl sulfide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted amines.
Substitution: Azide or cyanide-substituted amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The sulfanyl group may also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpropan-2-amine: Lacks the trichloromethyl and sulfanyl groups, making it less reactive.
N-[(Trichloromethyl)sulfanyl]propan-2-amine: Similar structure but without the methyl group on the amine.
2-Methyl-N-[(dichloromethyl)sulfanyl]propan-2-amine: Contains a dichloromethyl group instead of a trichloromethyl group.
Uniqueness
2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine is unique due to the presence of both the trichloromethyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
65299-58-3 |
|---|---|
Molekularformel |
C5H10Cl3NS |
Molekulargewicht |
222.6 g/mol |
IUPAC-Name |
2-methyl-N-(trichloromethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C5H10Cl3NS/c1-4(2,3)9-10-5(6,7)8/h9H,1-3H3 |
InChI-Schlüssel |
ZQBDBKHZUWRZTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NSC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


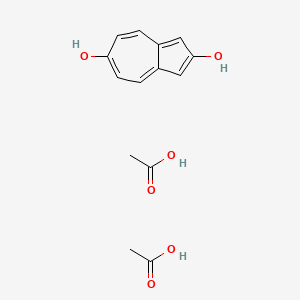


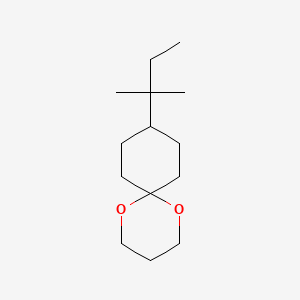
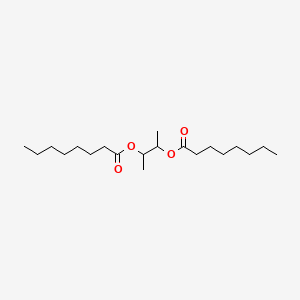

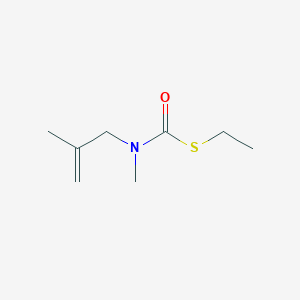
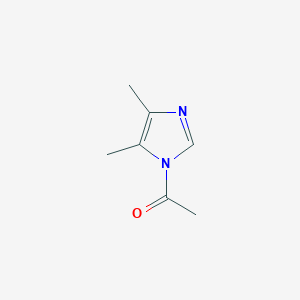
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
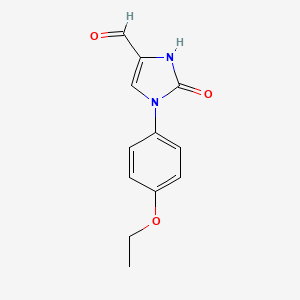
![[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile](/img/structure/B14486773.png)
![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline](/img/structure/B14486780.png)
![3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14486791.png)
![Methyl [4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14486792.png)
